![molecular formula C9H11BrN2O2 B13242802 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B13242802.png)
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole is a synthetic organic compound with the molecular formula C₉H₁₁BrN₂O₂ and a molecular weight of 259.10 g/mol . This compound is characterized by the presence of a bromine atom, a dioxabicyclohexane ring, and a pyrazole ring, making it a unique structure in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Bromine Atom: Bromination is carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the pyrazole ring.
Attachment of the Dioxabicyclohexane Ring: The dioxabicyclohexane ring is introduced through a cycloaddition reaction involving a suitable diene and dienophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The dioxabicyclohexane ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Applications De Recherche Scientifique
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or gene expression to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole
- 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-methyl-1H-pyrazole
Uniqueness
4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-ethyl-1H-pyrazole is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Formule moléculaire |
C9H11BrN2O2 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
4-bromo-5-(3,6-dioxabicyclo[3.1.0]hexan-1-yl)-1-ethylpyrazole |
InChI |
InChI=1S/C9H11BrN2O2/c1-2-12-8(6(10)3-11-12)9-5-13-4-7(9)14-9/h3,7H,2,4-5H2,1H3 |
Clé InChI |
KYBVSYLYBWKPPK-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)Br)C23COCC2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13242724.png)
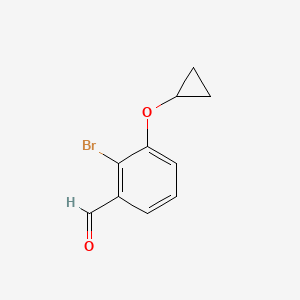

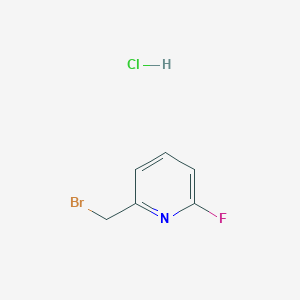
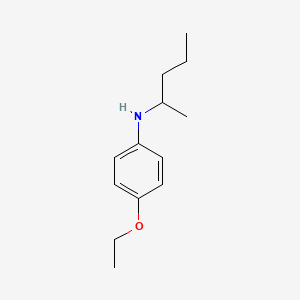
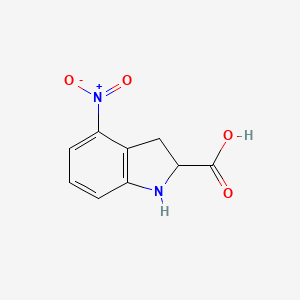
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13242768.png)
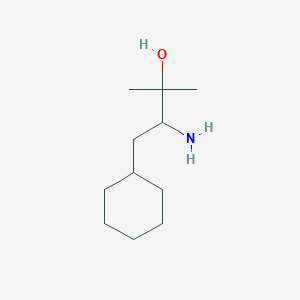




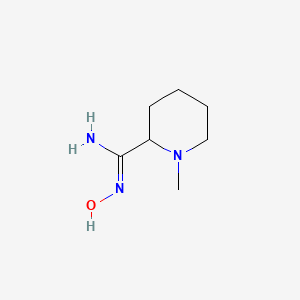
![2-{[1-(2,4-Difluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13242817.png)
